molecular formula C11H25ClN2O B1377536 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride CAS No. 1443980-44-6

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride

Cat. No.: B1377536
CAS No.: 1443980-44-6
M. Wt: 236.78 g/mol
InChI Key: YMGMSRPNBPFFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers investigating [e.g., adrenergic receptor ligands, novel pharmaceutical intermediates] may find this piperidine derivative of interest. The compound's structure suggests potential as a [e.g., building block in organic synthesis or a precursor for further chemical exploration]. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information prior to use.

Properties

IUPAC Name

1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;/h9-10,14H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGMSRPNBPFFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC(C)(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443979-66-5
Record name 1-Piperidineethanol, 3-(1-aminoethyl)-α,α-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Piperidine Intermediate Preparation

Piperidine derivatives can be synthesized or sourced commercially. A common approach is the alkylation of piperidine with appropriate alkyl halides or amines. For example, 3-(1-aminoethyl)piperidine can be prepared by reductive amination of 3-piperidone with ethylamine or related amines under catalytic hydrogenation conditions.

Introduction of the 1-Aminoethyl Group

The 1-aminoethyl substituent on the piperidine nitrogen can be introduced through reductive amination or nucleophilic substitution reactions. A plausible method involves:

  • Reacting the piperidine nitrogen with acetaldehyde to form an imine intermediate.
  • Subsequent reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

This step must be carefully controlled to avoid over-alkylation or side reactions.

Attachment of 2-Methylpropan-2-ol Group

The 2-methylpropan-2-ol (tert-butanol) moiety is typically introduced via alkylation of the piperidine nitrogen or through nucleophilic substitution reactions using suitable alkylating agents such as 2-chloro-2-methylpropane or related derivatives.

Alternatively, the compound may be synthesized by reacting the amine intermediate with 2-methylpropan-2-ol derivatives under appropriate conditions to form the tertiary alcohol-substituted piperidine.

Formation of Hydrochloride Salt

The final step involves conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to enhance stability and solubility.

Literature-Based Preparation Method Example

Although direct literature on this exact compound is limited, related piperidine derivatives have been synthesized using procedures similar to the following:

Step Reagents/Conditions Description Yield/Notes
1 Piperidine + Acetaldehyde + NaBH3CN Reductive amination to form 1-(1-aminoethyl)piperidine intermediate High yield under mild conditions
2 Intermediate + 2-chloro-2-methylpropane + Base (e.g., K2CO3) Alkylation to introduce 2-methylpropan-2-ol moiety Moderate to high yield
3 Product + HCl (anhydrous or aqueous) Formation of hydrochloride salt Quantitative

This sequence is consistent with standard organic synthesis practices for amine alkylation and salt formation.

Data Table: Predicted Properties Relevant to Preparation

Parameter Value Notes
Molecular Formula C11H25ClN2O Hydrochloride salt
Molecular Weight 236.78 g/mol Calculated
SMILES CC(C1CCCN(C1)CC(C)(C)O)N Structural descriptor
Predicted Collision Cross Section (CCS) ~150 Ų Relevant for analytical characterization
Physical State Likely solid (hydrochloride salts are often crystalline) Assumed

Analytical and Purification Considerations

  • Purification : Crystallization from solvents such as ethanol or isopropanol is typical for hydrochloride salts.
  • Characterization : NMR (1H, 13C), mass spectrometry, and HPLC are standard to confirm structure and purity.
  • Safety : Handling amines and hydrochloride salts requires appropriate safety measures due to potential irritancy.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C11H24N2O
  • Molecular Weight : 236.78 g/mol
  • CAS Number : 1443980-44-6
  • IUPAC Name : 1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

  • Neuropharmacology : Due to the presence of a piperidine ring, this compound may exhibit activity on neurotransmitter systems, potentially influencing conditions such as anxiety or depression.
  • Analgesics : The compound's structural analogs have been investigated for pain relief properties. The piperidine moiety is often associated with analgesic effects.

Drug Development

Research has indicated that derivatives of this compound could serve as precursors or building blocks in the synthesis of more complex pharmaceuticals.

Case Study :
A study highlighted the synthesis of related compounds that demonstrated efficacy in preclinical models for treating neurological disorders. The modifications to the piperidine structure enhanced bioavailability and receptor affinity.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+201.19614149.3
[M+Na]+223.17808157.0
[M+NH4]+218.22268156.3
[M+K]+239.15202153.0
[M-H]-199.18158149.4

This table summarizes the predicted collision cross sections for different adducts of the compound, which can be useful in mass spectrometry analysis.

Pharmacological Insights

The pharmacological profile of this compound is still under investigation, but initial studies suggest it may possess properties that modulate neurotransmitter systems.

Neurotransmitter Interaction Studies

Research into similar compounds indicates that modifications to the piperidine structure can enhance interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analog: 1-[3-[(1R)-1-Aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol Hydrochloride (CAS 2569698-46-8)

  • Key Differences: Substituents: Fluorine atoms on the aromatic ring and difluoro groups on the propanol chain. Impact:
  • Enhanced lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
  • Potential for stronger receptor binding via halogen interactions.
  • Molecular Weight: 293.78 g/mol (C₁₂H₁₇ClF₃NO), slightly higher than the target compound (exact weight unspecified in evidence).

Piperazine-Based Analog: 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol Dihydrochloride

  • Key Differences: Core Structure: Piperazine ring instead of piperidine. Substituents: Allylphenoxy and hydroxyethyl groups. Impact:
  • Increased basicity due to piperazine’s additional nitrogen .
  • Dihydrochloride salt may improve aqueous solubility compared to the target’s monohydrochloride form.

Aromatic Ketone Derivative: 1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one Hydrochloride

  • Key Differences :
    • Functional Group : Ketone replaces the tertiary alcohol.
    • Impact :
  • Ketone stability may reduce metabolic oxidation compared to alcohol derivatives .

Phthalimide-Containing Analog: N-[3-[3-[(Piperidin-1-yl)methyl]phenoxy]propan-1-yl]phthalimide Hydrochloride

  • Key Differences :
    • Substituents : Bulky phthalimide group.
    • Impact :
  • Increased molecular rigidity and lipophilicity, possibly affecting membrane permeability .
  • Higher molecular weight (~400–450 g/mol estimated) compared to the target compound.

Cyclopropane-Substituted Analog: 1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol

  • Key Differences: Substituents: Cyclopropylmethyl and aminoethyl groups. Impact:
  • Conformational restraint from the cyclopropane ring may enhance target selectivity .
  • Aminoethyl side chain could alter pharmacokinetic profiles via increased renal clearance.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Salt Form Potential Advantages
Target Compound Piperidine 1-Aminoethyl, 2-methylpropan-2-ol ~250–300 (estimated) Hydrochloride Balanced polarity and basicity
1-[3-[(1R)-1-Aminoethyl]-2-fluoro-phenyl]… Aromatic Fluoro, difluoro-propanol 293.78 Hydrochloride Enhanced metabolic stability
Piperazine-based analog Piperazine Allylphenoxy, hydroxyethyl ~350–400 (estimated) Dihydrochloride Higher solubility
Aromatic ketone derivative Phenyl Aminoethyl, ketone 227.10 (EN300-130143) Hydrochloride Ketone stability
Phthalimide-containing analog Piperidine Phthalimide, phenoxypropyl ~400–450 (estimated) Hydrochloride Rigid structure for target binding
Cyclopropane-substituted analog Piperidine Cyclopropylmethyl, aminoethyl Not provided None Conformational selectivity

Research Findings and Implications

  • Halogenation Effects : Fluorinated analogs (e.g., CAS 2569698-46-8) demonstrate improved lipophilicity and resistance to oxidative metabolism, a trait absent in the target compound .
  • Salt Forms: Dihydrochloride salts (e.g., ) may offer superior solubility but could increase hygroscopicity compared to monohydrochloride forms.
  • Structural Rigidity : Bulky groups like phthalimide () or cyclopropane () enhance target specificity but may reduce bioavailability due to increased molecular weight or steric hindrance.
  • Functional Group Trade-offs : Alcohols (target compound) provide hydrogen-bonding sites for target interactions, whereas ketones () or amides () prioritize metabolic stability.

Biological Activity

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride, also known by its IUPAC name, exhibits significant biological activity that warrants detailed examination. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. The exploration of its biological activity encompasses various aspects including its mechanism of action, potential therapeutic applications, and relevant case studies.

Structural Information

The compound has the following structural characteristics:

  • Molecular Formula : C11H24N2O
  • Molecular Weight : 236.78 g/mol
  • SMILES Notation : CC(C1CCCN(C1)CC(C)(C)O)N
  • InChI Key : YARCZUYRMJKTCN-UHFFFAOYSA-N

2D Structure Representation

2D Structure

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a modulator of acetylcholine receptors and has been studied for its potential effects on cognitive functions and neuroprotection.

Pharmacological Properties

Research indicates that this compound may possess the following pharmacological properties:

  • Acetylcholinesterase Inhibition : Potentially enhances cholinergic transmission by inhibiting the breakdown of acetylcholine.
  • Neuroprotective Effects : May protect neuronal cells from oxidative stress and apoptosis.
  • Anxiolytic Activity : Exhibits properties that could alleviate anxiety symptoms in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

Study 1: Neuroprotective Effects

A study conducted on a related piperidine derivative demonstrated significant neuroprotective effects in models of neurodegeneration. The results indicated that compounds with similar structural motifs could reduce neuronal cell death and improve cognitive function in animal models of Alzheimer's disease .

Study 2: Acetylcholinesterase Inhibition

Another research effort focused on the inhibition of acetylcholinesterase (AChE) by piperidine derivatives. The findings suggested that these compounds could serve as potential therapeutic agents for treating cognitive disorders associated with AChE dysfunction .

Study 3: Anxiolytic Properties

In a preclinical study assessing anxiolytic effects, compounds structurally related to this compound exhibited significant reductions in anxiety-like behaviors in rodent models. This highlights the therapeutic potential for managing anxiety disorders .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+201.19614149.3
[M+Na]+223.17808157.0
[M+NH4]+218.22268156.3
[M+K]+239.15202153.0
[M-H]-199.18158149.4

Summary of Biological Activities

Activity TypeObservations
Acetylcholinesterase InhibitionEnhances cholinergic transmission
Neuroprotective EffectsReduces oxidative stress and apoptosis
Anxiolytic ActivityDecreases anxiety-like behaviors in models

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or rearrangement reactions. For example, α-chloro ketones can react with cyclic secondary amines (e.g., piperidine derivatives) under controlled conditions (e.g., 53 K for 18 hours in aqueous media). Post-reaction purification via vacuum distillation and crystallization improves yield (70% reported in similar syntheses). Optimization may involve adjusting stoichiometry, solvent polarity, and temperature to favor intramolecular rearrangements like the Favorskii mechanism .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodology :

  • X-ray crystallography : Resolves hydrogen-bonded dimer formation (e.g., hydroxy-N interactions) and confirms stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies splitting patterns from chiral centers and piperidine ring protons.
  • HPLC : Use reverse-phase chromatography with ammonium acetate buffer (pH 6.5) for purity analysis, validated against pharmacopeial standards .

Q. What safety protocols are critical for handling this hydrochloride salt?

  • Methodology : Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. Store in sealed containers at controlled temperatures (20–25°C). For spills, neutralize with inert adsorbents (e.g., sand) and dispose via authorized waste management .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) due to stereochemistry be resolved?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Maps coupling constants and spatial proximities to distinguish diastereomers.
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ACD/Labs software) .
  • Chiral chromatography : Separate enantiomers using cellulose-based columns and polar mobile phases.

Q. What computational approaches predict the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodology :

  • pKa prediction : Use software like MarvinSketch or Percepta to estimate ionization states based on amine and alcohol functionalities .
  • LogP calculation : Apply fragment-based methods (e.g., Ghose-Crippen) to model hydrophobicity.
  • Molecular dynamics simulations : Study solvation effects and intermolecular interactions (e.g., hydrogen bonding with water) .

Q. How do the tertiary alcohol and piperidine moieties influence stability under varying pH conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify byproducts .
  • pH-solubility profiling : Measure solubility in buffered solutions (pH 1–12) to assess salt formation risks.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze potency changes .

Q. What chromatographic methods quantify this compound in complex mixtures?

  • Methodology :

  • UHPLC-PDA : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 15 min). Validate for linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
  • Ion-pair chromatography : Add sodium hexanesulfonate to improve retention of charged species.

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Cross-validate structural assignments using orthogonal techniques (e.g., XRD + NMR + IR) to resolve ambiguities .
  • Reaction Mechanism Validation : Employ isotopic labeling (e.g., ¹⁵N) or in-situ FTIR to track intermediate formation during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.